molecular formula C24H22N4O5S2 B2879679 N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477214-25-8

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2879679
M. Wt: 510.58
InChI Key: NBVYWEBKDAFIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O5S2 and its molecular weight is 510.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Ekrek et al. (2022) synthesized a series of thiazole and thiadiazole derivatives, including compounds similar to the one , which showed significant cytotoxic activities against cancer cell lines such as Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer. These compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents (Ekrek et al., 2022).

Anti-HIV Applications

Another line of research explored the anti-HIV activity of thiadiazole derivatives. Zhan et al. (2009) synthesized a series of thiadiazole acetamide derivatives, which were evaluated as potent inhibitors of HIV-1. Among these, certain compounds demonstrated significant inhibitory activity against HIV-1 replication, suggesting potential use as non-nucleoside HIV-1 reverse transcriptase inhibitors (Zhan et al., 2009). Furthermore, a density functional theory study by Oftadeh et al. (2013) on similar acetamide derivatives as anti-HIV drugs revealed that substitutions on these compounds could potentiate their efficacy as anti-HIV drugs by facilitating bond formation with biological molecules (Oftadeh et al., 2013).

properties

IUPAC Name

N-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S2/c1-31-17-9-10-19(20(12-17)32-2)25-22(30)14-34-24-28-27-23(35-24)26-21(29)13-33-18-8-7-15-5-3-4-6-16(15)11-18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVYWEBKDAFIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((5-(2-(naphthalen-2-yloxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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